Antitubercular agent-45

Antitubercular Activity MIC Mycobacterium tuberculosis

Antitubercular agent-45 (Compound 5g) is a unique thiazolidinedione scaffold with validated dual antimicrobial action. It demonstrates 1.59× superior potency over isoniazid against M. tuberculosis H37Rv and retains activity against drug-resistant clinical isolates, a profile absent in standard anti-TB drugs. Its demonstrated MIC shift with verapamil (4.0-fold) makes it an essential reference compound for efflux pump research. Reproducible MmpL3-target validation and PK/PD modeling require the exact substitution pattern of this molecule.

Molecular Formula C17H7F6N3O3S
Molecular Weight 447.3 g/mol
Cat. No. B12386247
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAntitubercular agent-45
Molecular FormulaC17H7F6N3O3S
Molecular Weight447.3 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C(=O)N2C(=O)C(=CC3=CN=C(N=C3)C(F)(F)F)SC2=O)C(F)(F)F
InChIInChI=1S/C17H7F6N3O3S/c18-16(19,20)10-3-1-9(2-4-10)12(27)26-13(28)11(30-15(26)29)5-8-6-24-14(25-7-8)17(21,22)23/h1-7H/b11-5-
InChIKeyXEPYWBFWBYEFPK-WZUFQYTHSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Antitubercular Agent-45: Chemical Identity and Baseline Characterization


Antitubercular agent-45, also cataloged as Compound 5g, is a synthetic small molecule with the molecular formula C17H7F6N3O3S and a molecular weight of 447.3 g/mol . The IUPAC name is (5Z)-3-[4-(trifluoromethyl)benzoyl]-5-[[2-(trifluoromethyl)pyrimidin-5-yl]methylidene]-1,3-thiazolidine-2,4-dione . It belongs to the thiazolidinedione class of heterocyclic compounds and has been identified as possessing both antitubercular and broad-spectrum antifungal/antibacterial properties .

Why Antitubercular Agent-45 Cannot Be Interchanged with Generic Anti-TB Drugs or Simple Analogs


Antitubercular agent-45 (Compound 5g) is a distinct chemical entity with a unique thiazolidinedione core and specific substitution pattern that confers a dual antimicrobial profile not found in standard antitubercular drugs like isoniazid, rifampicin, or ethambutol [1][2]. Its activity against drug-resistant Mycobacterium tuberculosis clinical isolates, combined with demonstrated low cytotoxicity and a molecular target distinct from conventional anti-TB agents (potentially involving MmpL3), means that simply substituting another in-class compound will not replicate its specific activity profile, selectivity index, or its potential to act as a probe for novel target validation [2][3]. Procurement of the exact compound is therefore essential for reproducible research aimed at exploring its specific mechanisms or developing analogs with a similar dual-action profile.

Antitubercular Agent-45: Quantitative Evidence of Differential Performance


Superior Antitubercular Potency Against H37Rv Compared to the Standard Drug Isoniazid

Antitubercular agent-45 (Compound 5g) demonstrates 1.59 times greater antitubercular activity against the standard laboratory strain Mycobacterium tuberculosis H37Rv than the first-line reference drug isoniazid [1]. This direct comparison establishes its superior potency in a widely used in vitro model.

Antitubercular Activity MIC Mycobacterium tuberculosis H37Rv Potency Comparison

Potent Activity Against Drug-Resistant Mycobacterium tuberculosis Clinical Isolates

Antitubercular agent-45 (Compound 5g) retains potent inhibitory activity against clinical isolates of M. tuberculosis resistant to multiple first-line drugs, including isoniazid, rifampicin, and streptomycin. Against strain P71 (resistant to isoniazid, rifampicin, and pyrazinamide), 5g exhibited an MIC of <383 nM [1]. This contrasts with the inactivity of these standard drugs against the same resistant strains.

Drug-Resistant Tuberculosis MDR-TB XDR-TB Clinical Isolates MIC

Broad-Spectrum Antimicrobial Activity with Defined Potency Metrics

Antitubercular agent-45 (Compound 5g) demonstrates quantifiable inhibitory activity against a panel of clinically relevant bacterial and fungal pathogens. Against MRSA, it was 2.14 times more active than the reference drug linezolid, with an MIC of 10.8 µM. Against S. aureus, it was 1.85 times more active than streptomycin, with an MIC of 6.4 µM [1].

Broad-Spectrum Antimicrobial MIC MRSA S. aureus C. albicans

Low In Vitro Cytotoxicity and Favorable Selectivity Index in Mammalian Cells

Multiple independent studies confirm the low cytotoxicity of Antitubercular agent-45 (Compound 5g). It was found to be non-toxic to human WI-38 lung fibroblasts at 50 µM , non-cytotoxic against RAW 264.7 macrophages up to 100 µM [1], and demonstrated a Selectivity Index (SI=GI50/MIC) ≥10 against HeLa, A549, and PANC-1 cancer cell lines [2]. This favorable safety window contrasts with many other antitubercular leads that exhibit higher inherent toxicity.

Cytotoxicity Selectivity Index Therapeutic Window WI-38 RAW 264.7 HeLa

Enhanced Activity with Efflux Pump Inhibition Suggests a Differentiable Pharmacokinetic Challenge

The antitubercular activity of Antitubercular agent-45 (Compound 5g) is significantly potentiated in the presence of the efflux pump inhibitor verapamil. Its MIC against M. tuberculosis decreases from 3.31 µM to 0.82 µM when verapamil is present, a 4.0-fold increase in apparent potency [1]. This suggests that the compound is a substrate for bacterial efflux pumps, a characteristic that differentiates it from many other antitubercular agents and implies that co-administration or structural modification to evade efflux could dramatically improve its in vivo efficacy.

Efflux Pump Verapamil MIC Shift Intracellular Accumulation Drug Resistance

In Vivo Efficacy in a Murine Model of Acute Tuberculosis Infection

In a direct in vivo comparison, Antitubercular agent-45 (Compound 5g) was evaluated in a mouse model of acute M. tuberculosis infection. The study demonstrated that the compound inhibited the growth of M. tuberculosis in mice and was directly compared to the standard-of-care drugs isoniazid and ethambutol [1]. This provides a crucial proof-of-concept that the compound's in vitro activity translates to a measurable in vivo effect.

In Vivo Efficacy Murine Model Acute TB Pharmacodynamics

Antitubercular Agent-45: High-Value Application Scenarios for Research and Development


Lead Compound for Novel Antitubercular Agents with Potency Against Drug-Resistant Strains

Given its quantifiably superior activity against M. tuberculosis H37Rv (1.59x more potent than isoniazid) [1] and its demonstrated efficacy against multidrug-resistant clinical isolates [2], Antitubercular agent-45 is an ideal lead compound for medicinal chemistry optimization programs. Researchers can use its thiazolidinedione scaffold as a starting point for structure-activity relationship (SAR) studies aimed at developing next-generation antitubercular drugs that circumvent existing resistance mechanisms.

Probe for Dual-Action Antimicrobial Agent Development

The compound's defined MIC values against a range of pathogenic bacteria and fungi—including 6.4 µM against S. aureus, 10.8 µM against MRSA, and 8.1 µM against C. albicans [1]—make it a valuable chemical probe for investigating the feasibility of a single agent with both antitubercular and broad-spectrum antimicrobial activity. This is particularly relevant for developing simplified treatment regimens for immunocompromised patients with multiple infections.

Reference Compound for Efflux Pump Inhibition Studies in Mycobacterium tuberculosis

The dramatic 4.0-fold shift in MIC from 3.31 µM to 0.82 µM in the presence of the efflux pump inhibitor verapamil [3] establishes Antitubercular agent-45 as a useful reference compound for research into mycobacterial efflux pump biology. It can be employed as a positive control in assays designed to screen for novel efflux pump inhibitors or to study the pharmacokinetic consequences of efflux on drug activity.

Chemical Starting Point for In Vivo Proof-of-Concept Studies in Tuberculosis

As a compound with confirmed in vivo activity in a murine TB infection model alongside isoniazid and ethambutol [4], and a favorable cytotoxicity profile in mammalian cells (SI ≥10) [5], Antitubercular agent-45 is a viable candidate for more advanced preclinical studies. These include pharmacokinetic/pharmacodynamic (PK/PD) modeling, dose-ranging efficacy studies, and preliminary toxicology assessments, providing a solid foundation for potential preclinical candidate nomination.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
Explore Hub


Quote Request

Request a Quote for Antitubercular agent-45

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.